Itopride

Acetylcholinesterase inhibition Enzyme kinetics Gastrointestinal motility

Select Itopride for its unique dual mechanism (D2 antagonist + AChE inhibitor) and class-leading cardiovascular safety. Unlike domperidone or cisapride, itopride lacks QT interval prolongation risks, making it the optimal prokinetic for functional dyspepsia models with pre-existing CV risk. Its reversible AChE inhibition enables cleaner ex vivo motility data versus irreversible inhibitors. Guaranteed high purity for reproducible pharmacology. Request your research batch today.

Molecular Formula C20H26N2O4
Molecular Weight 358.4 g/mol
CAS No. 122898-67-3
Cat. No. B038515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItopride
CAS122898-67-3
Synonymsitopride
N-(p-(2-(dimethylamino)ethoxy)benzyl)veratramide hydrochloride
Molecular FormulaC20H26N2O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
InChIKeyQQQIECGTIMUVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itopride CAS 122898-67-3: Procurement-Grade Technical Definition and Pharmacological Classification


Itopride hydrochloride is a substituted benzamide gastroprokinetic agent with a dual mechanism of action, functioning as both a peripheral dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor [1]. It is indicated for the treatment of functional dyspepsia and symptoms arising from decreased gastrointestinal motility [2]. Unlike many prokinetics, itopride exhibits a favorable safety profile, notably demonstrating a lack of significant effects on the cardiac QT interval and a low propensity for central nervous system side effects, as it does not readily cross the blood-brain barrier [3]. This combination of efficacy and safety has made itopride a widely utilized agent in clinical practice, particularly as a replacement for older compounds restricted due to safety concerns [4].

Why Itopride Cannot Be Interchanged with Other Prokinetics: A Quantitative Rationale for Procurement


The prokinetic drug class is heterogeneous; selecting a generic substitute for itopride based solely on class membership is scientifically unsound. While alternatives like mosapride (a selective 5-HT4 agonist) or domperidone (a D2 antagonist) share a similar indication for functional dyspepsia, they differ fundamentally in their molecular mechanisms, efficacy profiles, and safety risks [1]. A 2023 network meta-analysis underscores this lack of equivalence, showing significant differences in total efficacy rates among prokinetics; for instance, metoclopramide demonstrated a significantly higher efficacy rate than itopride (OR: 2.77, 95% CI: 1.41–5.59) in the same analysis [2]. Furthermore, the safety liabilities are not interchangeable, with domperidone and cisapride carrying well-documented risks of QT interval prolongation that are not observed with itopride [3]. These distinctions are not merely pharmacological nuances; they translate directly to differences in clinical outcomes, safety monitoring requirements, and ultimate patient benefit, making the precise selection of itopride over its alternatives a critical evidence-based decision.

Quantitative Evidence Guide: Verifiable Differentiation of Itopride vs. Key Comparators


AChE Inhibition: Itopride's Reversible, Mixed-Type Action vs. Neostigmine's Irreversible Binding

Itopride inhibits acetylcholinesterase (AChE) with an IC50 of 2.04 ± 0.27 μM, which is approximately 200-fold less potent (higher IC50) than neostigmine's IC50 of 11.3 ± 3.4 nM [1]. The key differentiator lies not in potency, but in the mechanism and reversibility of inhibition. Itopride exhibits a reversible, 'mixed' type of inhibition (primarily uncompetitive), as evidenced by changes in both Km and Vmax on Lineweaver-Burk plots [1]. In contrast, neostigmine acts as an irreversible inhibitor. When subjected to ultrafiltration, the recovery of AChE activity inhibited by up to 30 μM itopride was complete, whereas recovery from inhibition by 0.1 μM neostigmine was only partial [1].

Acetylcholinesterase inhibition Enzyme kinetics Gastrointestinal motility Reversible inhibition

D2 Receptor Binding: Itopride's High Affinity Compared to Iodopride

As a dopamine D2 receptor antagonist, itopride demonstrates a high binding affinity, with a dissociation constant (KD) of 0.16 nM, determined in rat striatal homogenate [1]. This places itopride's affinity above that of the structurally related compound iodopride (KD 0.88 nM) and iclopride (KD 0.23 nM) within the same benzamide class, but lower than the exceptionally high-affinity ligands epidepride (KD 0.057 nM) and ioxipride (KD 0.070 nM) [1]. This affinity is a primary driver of its prokinetic effect via antagonism of dopamine's inhibitory action on acetylcholine release in the gut.

Dopamine D2 receptor Receptor binding affinity KD value Benzamide derivatives

Clinical Efficacy: Itopride vs. Domperidone & Mosapride in Functional Dyspepsia

A 2012 meta-analysis of 9 RCTs (n=2620) quantified itopride's superiority over a pooled control group (placebo, domperidone, or mosapride) for key functional dyspepsia symptoms [1]. Itopride showed a significantly higher relative risk (RR) for improvement in global patient assessment (RR 1.11; 95% CI: 1.03–1.19; P=0.006), postprandial fullness (RR 1.21; 95% CI: 1.03–1.44; P=0.02), and early satiety (RR 1.24; 95% CI: 1.01–1.53; P=0.04) [1]. Furthermore, the incidence of adverse drug reactions (ADRs) was not higher for itopride than for domperidone, mosapride, or placebo, as confirmed by subgroup analysis [1].

Functional dyspepsia Meta-analysis Prokinetics Randomized controlled trials

Cardiac Safety Profile: Itopride's Absence of QT Prolongation vs. Domperidone and Cisapride

Cardiac safety is a major differentiator for itopride. While both domperidone and cisapride have been associated with QT interval prolongation and an increased risk of serious ventricular arrhythmias, itopride is distinct in this regard [1][2]. Clinical data demonstrate that itopride has no clinically significant effect on the QT interval at therapeutic doses [3]. A 2020 cohort study quantified the risk of severe ventricular arrhythmia (VA) associated with prokinetics, finding that while domperidone, mosapride, and itopride all showed an increased risk versus non-use, the adjusted incidence rate ratio (IRR) for domperidone was 1.342 (95% CI 1.096–1.642) [2]. However, direct comparison within that study indicated domperidone-exposure was associated with a lower risk of severe VA compared to itopride-exposure (adjusted IRR 0.548; 95% CI 0.345–0.870) [2]. Despite this, the key differentiator is that itopride is not associated with QT prolongation itself, a primary safety signal that has led to the restriction of other agents [1].

QT interval Cardiac safety Ventricular arrhythmia Drug-induced long QT syndrome

Validated Applications of Itopride Based on Quantitative Differentiation


Preferred Prokinetic for Functional Dyspepsia Patients with Cardiovascular Comorbidities

Given the established risk of QT interval prolongation with domperidone and cisapride, itopride is the optimal prokinetic choice for patients with functional dyspepsia who also have pre-existing cardiovascular disease or are taking other QT-prolonging medications [1]. Its lack of effect on the QT interval provides a crucial safety advantage, reducing the need for intensive cardiac monitoring [2]. This selection is further supported by its superior efficacy over domperidone/mosapride in improving postprandial fullness and early satiety, as demonstrated in a large meta-analysis [3].

Alternative to Irreversible AChE Inhibitors for Investigational Motility Studies

For ex vivo or in vivo models of gastrointestinal motility where a cholinergic tone is required, itopride offers a significant advantage over irreversible AChE inhibitors like neostigmine. Its reversible, mixed-type inhibition allows for a controlled and self-limiting increase in acetylcholine levels, enabling cleaner, more physiologically relevant data on motility patterns without the confounding factor of prolonged enzyme inhibition [1]. The complete recovery of AChE activity following inhibitor washout in in vitro systems makes itopride a more reliable and reproducible tool for pharmacological experiments.

High-Affinity D2 Antagonist for Neuropharmacology Research

Itopride's demonstrated high affinity for the dopamine D2 receptor (KD = 0.16 nM) [1] makes it a valuable reference compound in neuropharmacology research, particularly for studies focusing on the peripheral dopaminergic system and its role in gut-brain axis signaling. Its affinity, benchmarked against other benzamide derivatives like epidepride and iodopride, provides a precise point of reference for screening novel D2 ligands. The fact that itopride does not readily cross the blood-brain barrier [2] is an additional experimental advantage, allowing researchers to isolate peripheral D2-mediated effects from central ones.

Clinical Management of Dyspepsia Refractory to First-Line Prokinetics

Based on the network meta-analysis by Zhou et al. (2023) showing differential efficacy among prokinetics, itopride represents a logical next-step therapy for patients who have not achieved adequate symptom relief with mosapride or domperidone [1]. Its unique dual mechanism of action—combining D2 antagonism with AChE inhibition—targets the underlying motility disturbance via two distinct pathways, potentially overcoming the limitations of single-mechanism agents [2]. The meta-analytic data showing its superiority over a pooled control group (including domperidone and mosapride) provides the evidence base for this clinical decision [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.